molecular formula C17H19Cl3N2OS B10768557 3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride

Cat. No.: B10768557
M. Wt: 405.8 g/mol
InChI Key: WOCCOXNODBCCGK-UHFFFAOYSA-N
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Description

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride is a compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities, including antimalarial, antitumor, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-7-methoxyacridine.

    Thioether Formation: The acridine derivative undergoes a nucleophilic substitution reaction with 3-mercaptopropan-1-amine to form the thioether linkage.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine is unique due to its specific thioether linkage and the presence of both chloro and methoxy substituents on the acridine ring

Properties

IUPAC Name

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCCOXNODBCCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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